5-Bromo-4-chloro-2-fluoropyridine

Übersicht

Beschreibung

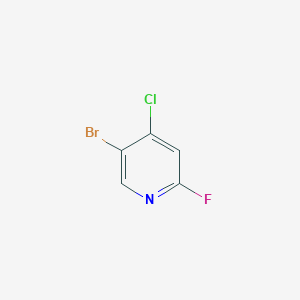

5-Bromo-4-chloro-2-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 5 are substituted by fluorine, chlorine, and bromine atoms, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-fluoropyridine typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor pyridine compound undergoes substitution reactions to introduce the desired halogen atoms. For example, starting with 2,4-dichloropyridine, a fluorination reaction can be carried out using a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethylformamide (DMF). This is followed by bromination using a brominating agent like N-bromosuccinimide (NBS) to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-chloro-2-fluoropyridine undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions due to the presence of electron-withdrawing halogen atoms.

Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various boronic acids.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura reactions, which are valuable intermediates in pharmaceuticals and agrochemicals.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Bromo-4-chloro-2-fluoropyridine has emerged as a promising scaffold in drug discovery due to its structural characteristics that allow for the development of biologically active compounds. Notably, it has been used to synthesize inhibitors targeting:

- Neuropeptide Y receptor Y5 : Relevant in cancer therapy and metabolic disorders.

- SARS-CoV-2 main protease : Highlighting its potential in antiviral drug development.

The compound's halogen substituents (bromine and chlorine) enhance its reactivity, facilitating nucleophilic substitution reactions which are crucial for synthesizing complex heterocyclic compounds. The electronic effects of these substituents significantly influence binding affinities and selectivity towards biological targets, making this compound a valuable candidate in medicinal chemistry research .

Organic Synthesis

In organic synthesis, this compound serves as an essential intermediate for creating more complex molecules. Its utility includes:

- Building Block for Heterocycles : It is employed to construct various heterocyclic scaffolds that have unique properties, which can be further investigated for their potential applications in pharmaceuticals and agrochemicals.

- Functional Group Introduction : The compound can undergo nucleophilic aromatic substitution reactions to introduce different functional groups, expanding the diversity of synthesized compounds.

This versatility makes it a key component in the synthesis of active pharmaceutical ingredients (APIs) and other biologically relevant molecules .

Material Science

This compound is also utilized in material science, particularly in the development of novel materials with specific electronic or optical properties. Its role includes:

- Semiconductors : The compound's aromaticity and electron-deficient nature make it suitable for use in organic light-emitting diodes (OLEDs) and other semiconductor applications.

The ability to modify its structure through chemical reactions allows researchers to tailor materials for specific applications in electronics .

Wirkmechanismus

The mechanism of action of 5-Bromo-4-chloro-2-fluoropyridine depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Bromo-5-fluoropyridine

- 4-Bromo-2-fluoropyridine

- 5-Chloro-2-fluoropyridine

- 2-Chloro-5-fluoropyridine

Uniqueness

5-Bromo-4-chloro-2-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with tailored biological and chemical activities .

Biologische Aktivität

5-Bromo-4-chloro-2-fluoropyridine is a halogenated pyridine derivative characterized by the presence of bromine at the 5-position, chlorine at the 4-position, and fluorine at the 2-position of the pyridine ring. Its molecular formula is , with a molecular weight of approximately 195.43 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The unique arrangement of halogen atoms in this compound enhances its reactivity, making it a valuable scaffold for synthesizing biologically active compounds. The presence of multiple halogens allows for nucleophilic substitution reactions, which can lead to the formation of novel derivatives with unique biological properties.

Research indicates that this compound can serve as a starting material for developing inhibitors targeting various biological pathways. Notably, it has been utilized in synthesizing compounds that inhibit neuropeptide Y receptor Y5, which is relevant in cancer therapy and metabolic disorders. Additionally, derivatives of this compound have shown promise as inhibitors for the SARS-CoV-2 main protease, highlighting its relevance in antiviral drug development.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

- Inhibition of Neuropeptide Y Receptor Y5 : A study demonstrated that certain derivatives effectively inhibited the neuropeptide Y receptor Y5, suggesting potential applications in treating obesity and metabolic syndrome.

- Antiviral Activity : Research has shown that derivatives of this compound exhibit inhibitory effects on the SARS-CoV-2 main protease, making them candidates for further investigation as antiviral agents.

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of various derivatives against cancer cell lines, revealing IC50 values in the nanomolar range, indicating potent inhibitory activity against cell proliferation .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and biological activities among compounds related to this compound:

| Compound Name | Structure | Similarity Index | Notable Activity |

|---|---|---|---|

| 4-Bromo-5-chloro-2-fluoropyridine | CHBrClFN | 0.79 | Inhibitor of neuropeptide Y receptor Y5 |

| 3-Bromo-5-chloro-2-fluoropyridine | CHBrClFN | 0.77 | Antiviral activity against SARS-CoV-2 |

| 4-Bromo-2-fluoro-3-methylpyridine | CHBrClFN | 0.71 | Cytotoxicity against L1210 leukemia cells |

| 4-Bromo-2-fluoro-6-methylpyridine | CHBrClFN | 0.69 | Potential scaffold for drug discovery |

The variations in halogen positions or additional methyl groups significantly affect their reactivity and biological activity. The unique combination of bromine, chlorine, and fluorine in this compound distinguishes it from these similar compounds, particularly regarding its potential applications in drug discovery and materials science.

Synthesis Methods

Several methods exist for synthesizing this compound, often involving halogenation reactions on pyridine derivatives. The synthesis typically includes:

- Starting Material : The synthesis often begins with commercially available pyridine derivatives.

- Halogenation : Bromination and chlorination reactions are performed under controlled conditions to introduce the desired halogens at specific positions on the pyridine ring.

- Purification : The final product is purified through crystallization or chromatography to obtain high-purity samples suitable for biological testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-chloro-2-fluoropyridine, and how can purity be optimized?

- Methodology :

- Step 1 : Halogenation of pyridine derivatives using bromine or chlorine sources under controlled conditions. For example, describes the reduction of nitro groups in halogenated pyrimidines using stannous chloride in HCl, yielding 90% purity after recrystallization from acetonitrile .

- Step 2 : Purification via column chromatography or recrystallization (e.g., acetonitrile as solvent) to achieve >98% purity. Monitor purity using GC or HPLC .

- Key Data :

- Typical yields: ~90% (post-recrystallization) .

- Purity thresholds: >95% (GC/HPLC) for research-grade material .

Q. How can the crystal structure and hydrogen-bonding networks of halogenated pyridines be characterized?

- Methodology :

- X-ray Diffraction (XRD) : Resolve planar arrangements and intermolecular interactions. reports a pyrimidine ring with RMS deviation of 0.087 Å from planarity and N–H···N hydrogen bonds forming 2D networks .

- Computational Modeling : Validate bond lengths/angles (e.g., Br–C: ~1.89 Å, Cl–C: ~1.73 Å) using DFT calculations .

- Key Data :

- Hydrogen bond distances: ~2.8–3.0 Å in dimeric structures .

Q. What safety protocols are critical for handling halogenated pyridines?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ) .

- Waste Management : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination .

- Key Data :

- Hazard classifications: Acute Toxicity (Oral), Skin/Irritation (WGK 3) .

Advanced Research Questions

Q. How does the regioselectivity of halogen substitution impact reactivity in cross-coupling reactions?

- Methodology :

- Suzuki/Negishi Coupling : Use boronic acids or organozinc reagents. highlights fluoropyridines as coupling partners, where fluorine directs electrophilic substitution .

- Kinetic Studies : Compare reaction rates of this compound vs. analogs (e.g., 5-Bromo-2-chloropyrimidine) under identical Pd-catalyzed conditions .

- Key Data :

- Fluorine’s electron-withdrawing effect enhances electrophilic substitution at the 4-position .

Q. What mechanistic insights explain stability differences in halogenated pyridines under acidic/basic conditions?

- Methodology :

- pH Stability Assays : Monitor degradation via NMR or LC-MS in buffered solutions (pH 1–14). notes bromine’s susceptibility to hydrolysis in acidic media .

- DFT Calculations : Predict charge distribution and bond dissociation energies (e.g., C–Br vs. C–Cl bonds) .

- Key Data :

- Halogen lability: Br > Cl > F under acidic conditions due to bond polarization .

Q. How do intermolecular interactions influence supramolecular assembly in halogenated pyridines?

- Methodology :

- Single-Crystal Analysis : Identify π-π stacking and halogen bonding (e.g., Br···N interactions). observes 2D networks via N–H···N bonds .

- Thermal Analysis (TGA/DSC) : Correlate melting points (e.g., 78–80°C for 5-Bromo-2-chloropyrimidine) with packing efficiency .

- Key Data :

- Melting points: 78–80°C (chloro/bromo derivatives) ; 460–461 K (nitro-reduced analogs) .

Q. What strategies improve yield in multi-step syntheses involving halogenated intermediates?

- Methodology :

Eigenschaften

IUPAC Name |

5-bromo-4-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-3-2-9-5(8)1-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIYUIGLEOJMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657723 | |

| Record name | 5-Bromo-4-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184920-15-7 | |

| Record name | 5-Bromo-4-chloro-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.